![molecular formula C15H17NO B13089116 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile](/img/structure/B13089116.png)
2-Cyclohexyl-3-oxo-3-phenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-3-oxo-3-phenylpropanenitrile is an organic compound with the molecular formula C15H17NO. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with cyclohexyl and phenyl groups. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile typically involves the reaction of cyclohexyl ketone with phenylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via the formation of an enolate intermediate, which subsequently undergoes nucleophilic addition to the nitrile group, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3-oxo-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
Michael Addition Reactions
One of the key applications of 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile is its use in Michael addition reactions. This compound acts as a Michael acceptor, allowing for the formation of polyfunctional δ-diketones when reacted with linear conjugated enynones. The process is facilitated by bases such as sodium methoxide or lithium diisopropylamide (LDA), yielding products that can be further transformed into various heterocycles and cyclopropanes .
Table 1: Yields of δ-Diketones from Michael Addition Reactions
Enynone Structure | Base Used | Yield (%) | Diastereomer Ratio |
---|---|---|---|
Enynone A | Sodium Methoxide | 53–98 | 2.5:1 |
Enynone B | LDA | Similar | Similar |
The δ-diketones formed through these reactions have been shown to possess significant synthetic versatility, leading to the development of various biologically active compounds .
Therapeutic Applications
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit antimicrobial activity. For instance, compounds derived from this structure have shown efficacy against fungal pathogens such as Candida albicans. These derivatives are designed to selectively inhibit fungal heat shock protein 90 (Hsp90), which is crucial for fungal survival and proliferation .
Case Study: Selective Inhibitors
A notable study synthesized aminopyrazole-substituted resorcylates from 3-oxo-3-phenylpropanenitrile. These compounds displayed over 25-fold selectivity for the fungal Hsp90 compared to human counterparts, indicating their potential as antifungal agents with reduced toxicity to human cells . This selectivity is critical for developing safe therapeutic options for systemic fungal infections.
Material Science Applications
The versatility of this compound extends into material science, particularly in the synthesis of luminescent materials and organic light-emitting diodes (OLEDs). Compounds derived from this structure can be utilized as components in activated delayed fluorescence systems, enhancing the efficiency of OLEDs used in display technologies .
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile involves its interaction with various molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, modulating the activity of specific enzymes. The presence of the nitrile and ketone groups allows it to participate in nucleophilic addition and substitution reactions, influencing the overall reaction mechanism.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-2-phenylpropanenitrile: Similar structure but lacks the cyclohexyl group.
2-Methyl-3-oxo-3-phenylpropanenitrile: Contains a methyl group instead of a cyclohexyl group.
3-Oxo-3-phenylpropanenitrile: Lacks both the cyclohexyl and methyl groups.
Uniqueness
2-Cyclohexyl-3-oxo-3-phenylpropanenitrile is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications.
Biological Activity
2-Cyclohexyl-3-oxo-3-phenylpropanenitrile is a β-ketonitrile compound characterized by its unique molecular structure, which includes a cyclohexyl group, a phenyl group, and a carbonyl functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The chemical formula of this compound is C15H17N1O1. Its structural features include:
- Cyclohexyl Group : This contributes to the compound's lipophilicity and steric properties.
- Phenyl Group : Enhances the compound's ability to interact with biological targets.
- Carbonyl and Nitrile Functional Groups : These groups are crucial for the compound's reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions due to the presence of the carbonyl and nitrile groups. These functionalities allow it to participate in Michael addition reactions, leading to the formation of complex polyfunctional compounds that may exhibit significant biological effects.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research has indicated that this compound exhibits inhibitory effects on various cancer cell lines, including gastric cancer and osteosarcoma. It has been shown to induce apoptosis in cancer cells through mechanisms that may involve the modulation of metabolic processes .
- Antimicrobial Properties : Initial investigations suggest potential antimicrobial activity against fungal pathogens, particularly through selective inhibition of heat shock proteins in Candida albicans .
- Synthetic Applications : The compound has been utilized in synthetic organic chemistry, particularly in the formation of δ-diketones through regioselective Michael addition reactions. These derivatives may possess enhanced biological activities compared to their precursors .
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of this compound, researchers evaluated its effects on gastric cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against these cells. The underlying mechanism involved apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Gastric Cancer | 15 | Apoptosis induction |
Osteosarcoma | 20 | Cell cycle arrest |
Case Study 2: Antimicrobial Effects
Another investigation assessed the antimicrobial efficacy of this compound against Candida albicans. The compound was found to inhibit fungal growth at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent against fungal infections.
Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
---|---|---|
Candida albicans | 10 µg/mL | Inhibition of Hsp90 proteins |
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-cyclohexyl-3-oxo-3-phenylpropanenitrile |
InChI |
InChI=1S/C15H17NO/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h2,5-6,9-10,12,14H,1,3-4,7-8H2 |
InChI Key |
LQHFDNIUFOFHNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C#N)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.